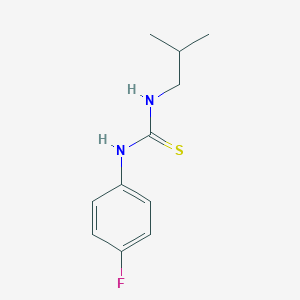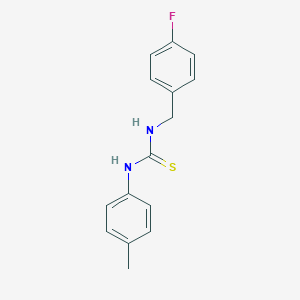methanone](/img/structure/B452846.png)
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, bromination, and subsequent functionalization with the morpholine moiety.
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Functionalization with Morpholine: The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. This can be achieved by reacting the brominated quinoline intermediate with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline core. Fluorescent probes are valuable tools for imaging and detecting biological molecules and processes.
Medicine
In medicine, quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the morpholine moiety may enhance the compound’s pharmacokinetic properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials, such as improved stability and performance.
Mecanismo De Acción
The mechanism of action of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and morpholine moiety may influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic nitrogenous compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline alkaloid with anticancer properties.
Ciprofloxacin: A quinolone antibiotic used to treat bacterial infections.
Uniqueness
[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is unique due to the presence of the bromine atom and morpholine moiety, which may enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives
Propiedades
Fórmula molecular |
C23H23BrN2O2 |
|---|---|
Peso molecular |
439.3g/mol |
Nombre IUPAC |
[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H23BrN2O2/c1-15(2)16-3-5-17(6-4-16)22-14-20(23(27)26-9-11-28-12-10-26)19-13-18(24)7-8-21(19)25-22/h3-8,13-15H,9-12H2,1-2H3 |
Clave InChI |
QAICUAZAFFMTRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B452767.png)
![2-Chlorophenyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B452769.png)
![2,5-dichloro-N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B452771.png)
![4-[(2-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B452772.png)
![N,N-dibenzyl-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B452773.png)
![N-(3,5-dimethylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B452774.png)
![4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde](/img/structure/B452777.png)

![1-(4-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452781.png)
![4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde](/img/structure/B452783.png)
![4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B452784.png)
![N-benzyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B452785.png)
![2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide](/img/structure/B452786.png)
